molecular formula C28H22FNO4 B11278187 methyl 4-{4-[(3-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate

methyl 4-{4-[(3-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate

Cat. No.: B11278187
M. Wt: 455.5 g/mol
InChI Key: KCYOSJBFRUKBRF-UHFFFAOYSA-N
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Description

METHYL 4-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and an indeno[1,2-b]pyridine core.

Preparation Methods

The synthesis of METHYL 4-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the condensation of 3-oxopentanoic acid methyl ester with 3-hydroxyacetophenone, followed by cyclization and functional group modifications . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

METHYL 4-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups can enhance binding affinity and selectivity towards these targets. The indeno[1,2-b]pyridine core may play a role in stabilizing the compound’s interaction with its target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar compounds include those with indeno[1,2-b]pyridine cores or fluorophenyl and methoxyphenyl groups. Examples include:

  • METHYL 4-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE
  • METHYL 4-{4-[(3-CHLOROPHENYL)METHOXY]PHENYL}-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE

Properties

Molecular Formula

C28H22FNO4

Molecular Weight

455.5 g/mol

IUPAC Name

methyl 4-[4-[(3-fluorophenyl)methoxy]phenyl]-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C28H22FNO4/c1-16-23(28(32)33-2)24(25-26(30-16)21-8-3-4-9-22(21)27(25)31)18-10-12-20(13-11-18)34-15-17-6-5-7-19(29)14-17/h3-14,24,30H,15H2,1-2H3

InChI Key

KCYOSJBFRUKBRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)OCC5=CC(=CC=C5)F)C(=O)OC

Origin of Product

United States

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